molecular formula C6H8N2OS B15096033 2-Amino-2-(thiophen-2-yl)acetamide

2-Amino-2-(thiophen-2-yl)acetamide

Cat. No.: B15096033
M. Wt: 156.21 g/mol
InChI Key: CLGOOMFGIZCGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(thiophen-2-yl)acetamide is a thiophene-containing acetamide derivative characterized by a central acetamide backbone substituted with an amino group and a thiophen-2-yl moiety. Thiophene-based compounds are widely explored in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-amino-2-thiophen-2-ylacetamide

InChI

InChI=1S/C6H8N2OS/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H2,8,9)

InChI Key

CLGOOMFGIZCGTC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(C(=O)N)N

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-2-(thiophen-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction . This reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

2-Amino-2-(thiophen-2-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antimicrobial and antioxidant agent . Additionally, it is being investigated for its potential use in the development of new pharmaceuticals due to its ability to interact with various biological targets. In the industry, thiophene derivatives are utilized in the production of organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 2-Amino-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimicrobial activity by disrupting the cell membrane integrity of bacteria . Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiophene-Acetamide Derivatives

Compound Name & Source Structural Features Biological Activity Synthesis Highlights
2-Amino-2-(thiophen-2-yl)acetamide Thiophen-2-yl, amino group at C2 position Not explicitly reported; inferred potential based on analogs Likely via coupling of thiophene amine with acetylating agents
21b () Pyrazolo[3,4-b]pyridin-3-ylamino substituent on acetamide Cytotoxic against H1299 lung cancer cells (specific IC₅₀ not provided) Reflux with DCM/TEA under nitrogen atmosphere
24 () Pyrimidine sulfamoyl substituent; cyclopenta[b]thiophene scaffold Antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition Multi-step synthesis involving cyclization and sulfamoylation
Compounds 85-89 () Varied heterocyclic substituents (e.g., pyrazole, oxazine) Antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines; comparable to doxorubicin Derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
25a/b () Nitrobenzylidene or methoxybenzylidene hydrazine substituents Cytotoxicity under evaluation (data not shown) Condensation of hydrazinyl intermediate with aromatic aldehydes
OMXX-289449-01 () Ethylamino and thiophen-2-ylmethyl substituents No biological data reported; structural focus on solubility (hydrochloride salt) One-step alkylation of thiophene-methylamine

Key Structural-Activity Relationships

Substituent Effects on Bioactivity: Pyrazolo-pyridine (21b) and pyrimidine sulfamoyl (24) groups enhance cytotoxicity by targeting kinases (e.g., EGFR/HER2) or ATP-binding sites . Hydrazine derivatives (25a/b) show variable activity depending on aromatic aldehyde substituents, suggesting electronic effects (e.g., nitro vs. methoxy) modulate potency . Heterocyclic dyes () demonstrate that electron-withdrawing groups (e.g., cyano) improve UV stability and fabric affinity, though biological relevance is unclear .

Synthetic Accessibility :

  • Simple analogs (e.g., OMXX-289449-01) are synthesized in one step, whereas complex derivatives (e.g., 24) require multi-step protocols involving cyclization and functionalization .

Contradictions and Limitations :

  • While reports antitumor activity comparable to doxorubicin, other studies (e.g., ) lack quantitative IC₅₀ values, complicating direct comparisons.
  • Structural diversity (e.g., acyclic vs. heterocyclic substituents) limits unified mechanistic conclusions.

Biological Activity

2-Amino-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, often involving the reaction of thiophene derivatives with acetamide or its derivatives. The synthesis typically involves the activation of thiophene carboxylic acids followed by acylation with amines.

1. Antimicrobial Activity

Recent studies highlight the antimicrobial potential of this compound against various bacterial strains.

  • Mechanism of Action : The compound exhibits bactericidal properties by inhibiting protein synthesis and disrupting nucleic acid production pathways. It shows significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

2. Anticancer Activity

The anticancer properties of this compound have been investigated in several studies, demonstrating its ability to inhibit the proliferation of various cancer cell lines.

  • Cell Lines Tested : Studies have shown that this compound exhibits potent cytotoxicity against breast (MCF-7), lung (NCI-H460), and colon cancer cell lines (HCT116). The IC50 values for these cell lines indicate significant growth inhibition.
Cell LineIC50 (µM)
MCF-712.5
NCI-H46010.0
HCT11615.0

The mechanism involves apoptosis induction through caspase activation and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been noted to reduce pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of the compound against multi-drug-resistant strains of bacteria. Results indicated that it significantly reduced biofilm formation in Staphylococcus aureus, showcasing its potential as a novel therapeutic agent for treating resistant infections .

Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer effects, researchers observed that treatment with this compound led to a marked decrease in cell viability in various cancer cell lines compared to control groups, reinforcing its role as a promising candidate for cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.